molecular formula C12H16N2O2S2 B11969945 N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N'-phenylthiourea

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N'-phenylthiourea

Cat. No.: B11969945
M. Wt: 284.4 g/mol
InChI Key: BTWZTAVBIVNLDT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea typically involves the reaction of N-methyl-N’-phenylthiourea with a suitable oxidizing agent to introduce the dioxidotetrahydro-3-thienyl group. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiourea derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine
  • N-methyl-3-phenyl-beta-alanine
  • N-cyclohexyl-N-methylthiourea

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-methyl-3-phenylthiourea

InChI

InChI=1S/C12H16N2O2S2/c1-14(11-7-8-18(15,16)9-11)12(17)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,17)

InChI Key

BTWZTAVBIVNLDT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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